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Compound of Interest

Compound Name: D-Galactal cyclic 3,4-carbonate

Cat. No.: B136327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct historical and experimental records for the discovery and synthesis of the

specific molecule D-Galactal cyclic 3,4-carbonate are not readily available in published

literature. This guide is constructed based on established principles of carbohydrate chemistry

and general methodologies for the synthesis of cyclic carbonates from vicinal diols. The

experimental protocols provided are representative examples adapted from analogous

transformations.

Introduction and Background
D-Galactal is an unsaturated carbohydrate, specifically a glycal derived from D-galactose. The

presence of the endocyclic double bond between C1 and C2, along with multiple chiral centers,

makes D-galactal a versatile building block in modern organic synthesis. It serves as a

precursor for a wide array of carbohydrate-based molecules, including oligosaccharides and

derivatives with potential therapeutic applications.

Cyclic carbonates, particularly five-membered rings formed across vicinal diols, are valuable

functional groups in synthetic chemistry. They can act as protecting groups for diols and are

also important intermediates for the synthesis of other functional groups, such as epoxides and

amino alcohols. The formation of a cyclic carbonate rigidifies the pyranose ring, influencing its

conformation and the stereochemical outcome of subsequent reactions.
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This technical guide focuses on D-Galactal cyclic 3,4-carbonate, a derivative where the

hydroxyl groups at the C3 and C4 positions of D-galactal are protected as a cyclic carbonate.

While specific literature on this exact molecule is scarce, its synthesis can be logically derived

from its parent compound, D-galactal, through standard chemical transformations.

Proposed Synthesis and History
A specific historical account of the first synthesis of D-Galactal cyclic 3,4-carbonate could not

be located in the existing scientific literature. It is likely that this compound was first prepared as

an intermediate in a multi-step synthesis rather than being the primary focus of a dedicated

study. The synthesis of such a compound would logically follow a two-step procedure from a

readily available starting material:

Deacetylation of a protected D-galactal precursor, such as 3,4,6-tri-O-acetyl-D-galactal, to

expose the hydroxyl groups.

Carbonylation of the resulting D-galactal, which contains a cis-diol at the 3 and 4 positions,

to form the cyclic carbonate.

The following sections detail plausible experimental protocols for this synthetic sequence.

Physicochemical and Spectroscopic Data
Comprehensive experimental data for the unprotected D-Galactal cyclic 3,4-carbonate is not

available in the public domain. However, data for the starting materials and a related protected

derivative are provided for reference.

Table 1: Properties of D-Galactal and its Precursor
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Optical
Rotation

D-Galactal C₆H₁₀O₄ 146.14 99-103

[α]²²/D -21.5°

(c=1.2 in

methanol)[1]

3,4,6-Tri-O-

acetyl-D-galactal
C₁₂H₁₆O₇ 272.25 34-38 Not specified

Table 2: Properties of a Related Protected D-Galactal Cyclic Carbonate

Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Optical
Rotation

6-O-(tert-

Butyldiphenylsilyl

)-D-galactal

cyclic carbonate

151265-18-8 C₂₃H₂₆O₅Si 410.54

[α]²⁰/D -40.0°

(c=1 in

chloroform)

Experimental Protocols
The following protocols describe a plausible two-step synthesis of D-Galactal cyclic 3,4-
carbonate from 3,4,6-tri-O-acetyl-D-galactal.

Step 1: Deacetylation of 3,4,6-Tri-O-acetyl-D-galactal to
D-Galactal
This procedure, known as a Zemplén deacetylation, is a standard method for removing acetyl

protecting groups from carbohydrates under mild, basic conditions.

Reagents and Materials:

3,4,6-Tri-O-acetyl-D-galactal
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Anhydrous Methanol (MeOH)

Sodium methoxide (NaOMe), 25% solution in MeOH or solid

Amberlite IR120 (H⁺) resin or similar acidic resin

Round-bottom flask

Magnetic stirrer and stir bar

Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)

Rotary evaporator

Procedure:

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous methanol (approx. 0.1 M

solution) in a round-bottom flask with a magnetic stir bar.

Cool the solution to 0 °C in an ice bath.

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 25% solution in methanol).

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes

as the eluent). The product, D-galactal, will have a lower Rf value than the starting material.

Once the reaction is complete (typically within 1-2 hours), add Amberlite IR120 (H⁺) resin to

neutralize the sodium methoxide. The pH of the solution should become neutral.

Filter the reaction mixture to remove the resin, washing the resin with a small amount of

methanol.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude D-

galactal.

The product can be purified by recrystallization (e.g., from ethyl acetate/methanol) to yield

pure D-galactal as a white solid.
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Step 2: Synthesis of D-Galactal cyclic 3,4-carbonate
This protocol is an adaptation of general methods for the carbonylation of vicinal diols using

triphosgene. Caution: Triphosgene is highly toxic and should be handled with extreme care in a

well-ventilated fume hood.

Reagents and Materials:

D-Galactal (from Step 1)

Triphosgene (bis(trichloromethyl) carbonate)

Anhydrous Pyridine

Anhydrous Dichloromethane (DCM)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Thin Layer Chromatography (TLC) apparatus

Silica gel for column chromatography

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve D-galactal (1.0 eq)

in a mixture of anhydrous dichloromethane and anhydrous pyridine (e.g., a 2:1 v/v mixture,

at a concentration of approximately 0.1 M with respect to D-galactal).

Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
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Add the triphosgene solution dropwise to the stirred D-galactal solution over a period of 30

minutes, maintaining the temperature at -20 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12-16 hours.

Monitor the reaction by TLC (e.g., using a 2:1 mixture of ethyl acetate and hexanes). The

product should have a higher Rf value than D-galactal.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution at 0 °C.

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford D-Galactal cyclic
3,4-carbonate.

Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of D-Galactal cyclic 3,4-
carbonate.

Caption: Proposed two-step synthesis of D-Galactal cyclic 3,4-carbonate.

Logical Relationship of Key Components
This diagram shows the relationship between the core chemical structures involved.

Caption: Conceptual relationship from D-Galactose to the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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